molecular formula C10H9ClN2S B13217270 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine

Cat. No.: B13217270
M. Wt: 224.71 g/mol
InChI Key: MFPXVNFEFOPNCU-UHFFFAOYSA-N
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Description

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine is a heterocyclic compound that features both a thiazole and a pyridine ring The thiazole ring contains sulfur and nitrogen atoms, while the pyridine ring is a six-membered aromatic ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-chloromethylpyridine with a thiazole derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, may be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazoles.

    Coupling: Formation of biaryl derivatives.

Mechanism of Action

The mechanism of action of 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it can inhibit microbial growth by interfering with essential enzymes in the pathogen . The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and the potential for multiple applications in various fields .

Properties

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

4-(chloromethyl)-2-(pyridin-2-ylmethyl)-1,3-thiazole

InChI

InChI=1S/C10H9ClN2S/c11-6-9-7-14-10(13-9)5-8-3-1-2-4-12-8/h1-4,7H,5-6H2

InChI Key

MFPXVNFEFOPNCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC2=NC(=CS2)CCl

Origin of Product

United States

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